N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
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Overview
Description
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Studies have shown that compounds related to the chemical structure of interest have exhibited potent antimicrobial properties. Desai et al. (2011) synthesized a series of compounds with a quinazolinone base and evaluated their antibacterial and antifungal activities against several strains, including Escherichia coli and Staphylococcus aureus. Their findings suggest that these compounds could serve as potential antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Another research focus is the anticancer potential of quinazolinone derivatives. Liu et al. (2009) synthesized novel oxazole derivatives containing quinazolinone and evaluated their antiproliferative activities against human cancer cell lines. The study highlighted compounds with strong inhibitory activities, suggesting the therapeutic potential of quinazolinone derivatives in cancer treatment (Liu et al., 2009).
Analgesic and Anti-inflammatory Activities
The analgesic and anti-inflammatory properties of quinazolinone derivatives have also been explored. For instance, Farag et al. (2012) synthesized new derivatives and screened them for their potential anti-inflammatory and analgesic activities, indicating the potential use of these compounds in managing pain and inflammation (Farag et al., 2012).
Antiviral Activity
Kaddah et al. (2021) synthesized novel quinoline-based heterocyclic systems and evaluated their antiviral activity against infectious bursal disease virus, showcasing some compounds' potential as antiviral agents. This study opens the possibility of using quinazolinone derivatives in the treatment of viral infections (Kaddah et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair . The inhibition of Serine/threonine-protein kinase Chk1 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s interaction with the α-folate receptor suggests it may have selective intracellular accumulation, potentially enhancing its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overexpression of the α-folate receptor in certain cancer cells (such as ovarian and lung cancer cells) can enhance the compound’s intracellular accumulation and efficacy .
properties
IUPAC Name |
N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(13-12-16-7-2-1-3-8-16)26-21-15-19(20-11-6-14-32-20)28-29(21)24-25-18-10-5-4-9-17(18)23(31)27-24/h1-3,6-8,11,14-15H,4-5,9-10,12-13H2,(H,26,30)(H,25,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXTOCOTSDVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide |
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